molecular formula C16H24NO3- B217797 Benzanthrin A CAS No. 103523-24-6

Benzanthrin A

Cat. No. B217797
CAS RN: 103523-24-6
M. Wt: 634.7 g/mol
InChI Key: LEUWPSNVHJODDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzanthrin A is a natural product that is derived from the plant, Hypericum chinense. It has been found to possess various biological activities, including anti-inflammatory, antiviral, and antitumor properties.

Scientific Research Applications

Biosynthesis and Industrial Applications

Benzophenanthridines (BZDs), including Benzanthrin A, are a group of benzylisoquinolic alkaloids found in certain plant families, primarily used for chemical protection against pathogens and herbivores. These alkaloids have seen industrial applications in environmentally friendly agrochemicals and livestock food supplements. Additionally, despite being mainly considered toxic, they have traditional medicinal uses, and applications as antimicrobials, antiprotozoals, and cytotoxic agents have been envisioned. The biosynthetic pathways of some BZDs have been established, leading to the isolation of the genes and enzymes involved. This understanding opens opportunities for their biotechnological exploitation, especially using modern approaches like synthetic biology (Laines-Hidalgo et al., 2022).

Synthesis and Chemical Properties

The synthesis of Benzanthrin A involves key steps like C-glycosylation, highlighted in the preparation of the pseudoaglycone of benzanthrin antibiotics. The use of specific sugar derivatives demonstrates the possibilities in synthetic chemistry regarding the creation of Benzanthrin A and its equivalents (Parker & Ding, 2000).

Anticancer Potential

Benzanthrin A, as part of benzophenanthridine alkaloids, has shown potential as an anticancer agent. Studies demonstrate that these alkaloids can induce apoptosis and necrosis in cancer cells, suggesting their application in cancer therapies. The apoptotic response of various cancer cells upon treatment with these alkaloids, including uveal melanoma, indicates potential therapeutic applications (Kemeny-Beke et al., 2006).

Interaction with DNA

The interaction of benzophenanthridine alkaloids with DNA structures is a subject of interest due to their potential clinical and pharmacological utility. These alkaloids, including Benzanthrin A, form molecular complexes with DNA, influencing their biological activity. The binding properties with various DNA structures have been studied using different physical techniques, which helps in understanding their mode of action at the molecular level and in determining structure-activity relationships (Maiti & Kumar, 2009).

Biophysical Interactions and RNA Targeting

The binding of benzophenanthridine plant alkaloids to RNA molecules, such as inducing self-structure in polyriboadenylic acid, is another area of research. Such interactions have implications for using these alkaloids as RNA-targeted therapeutic agents. The binding characteristics, such as mode and thermodynamics, offer insights for drug development (Pradhan et al., 2014).

properties

CAS RN

103523-24-6

Product Name

Benzanthrin A

Molecular Formula

C16H24NO3-

Molecular Weight

634.7 g/mol

IUPAC Name

2-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-1-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,8-dihydroxy-3-methylbenzo[a]anthracene-7,12-dione

InChI

InChI=1S/C35H42N2O9/c1-15-11-18-12-23(39)29-30(33(42)19-9-8-10-22(38)28(19)34(29)43)27(18)35(46-25-14-21(37(6)7)32(41)17(3)45-25)26(15)24-13-20(36(4)5)31(40)16(2)44-24/h8-12,16-17,20-21,24-25,31-32,38-41H,13-14H2,1-7H3

InChI Key

LEUWPSNVHJODDS-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)C2=C(C3=C4C(=C(C=C3C=C2C)O)C(=O)C5=C(C4=O)C=CC=C5O)OC6CC(C(C(O6)C)O)N(C)C)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)C2=C(C3=C4C(=C(C=C3C=C2C)O)C(=O)C5=C(C4=O)C=CC=C5O)OC6CC(C(C(O6)C)O)N(C)C)N(C)C)O

Other CAS RN

103618-16-2

synonyms

benzanthrin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzanthrin A
Reactant of Route 2
Reactant of Route 2
Benzanthrin A
Reactant of Route 3
Benzanthrin A
Reactant of Route 4
Benzanthrin A
Reactant of Route 5
Benzanthrin A
Reactant of Route 6
Benzanthrin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.